N,N'-Diethyl-1,3-propanediamine
Overview
Description
N,N’-Diethyl-1,3-propanediamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is also known by other names such as γ-(Diethylamino)propylamine and N-(3-Diethylaminopropyl)amine .
Mechanism of Action
Target of Action
N,N’-Diethyl-1,3-propanediamine, also known as N1,N3-Diethylpropane-1,3-diamine, is a potential ion-exchange displacer . It is used in parallel batch screening for ribonuclease A and α-chymotrypsinogen A adsorbed together on high-performance sepharose SP .
Mode of Action
The compound interacts with its targets, ribonuclease A and α-chymotrypsinogen A, by displacing them from the high-performance sepharose SP . This displacement is a result of the ion-exchange properties of N,N’-Diethyl-1,3-propanediamine .
Biochemical Pathways
Its role as a displacer suggests it may influence the pathways involving ribonuclease a and α-chymotrypsinogen a .
Pharmacokinetics
As a small molecule with a molecular weight of 1302312 , it is likely to have good bioavailability.
Result of Action
The displacement of ribonuclease A and α-chymotrypsinogen A from high-performance sepharose SP by N,N’-Diethyl-1,3-propanediamine can be used to identify chemically selective displacers for several protein pairs in cation exchange chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diethyl-1,3-propanediamine can be synthesized through the reaction of diethylamine with acrylonitrile, followed by hydrogenation. The process involves adding diethylamine to a reaction vessel, cooling it to 0°C, and then gradually adding acrylonitrile. The temperature is allowed to rise to 7°C, and after the addition is complete, the mixture is heated to 45°C and stirred for 2 hours . The resulting intermediate is then subjected to hydrogenation in the presence of a catalyst such as Raney-Nickel to yield N,N’-Diethyl-1,3-propanediamine .
Industrial Production Methods
Industrial production of N,N’-Diethyl-1,3-propanediamine typically follows a similar synthetic route but on a larger scale. Continuous methods may be employed to enhance efficiency and yield. For instance, the intermediate product from the reaction of diethylamine and acrylonitrile can be directly hydrogenated without purification, using a fixed bed reactor and appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced further to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and pressures, with catalysts such as Raney-Nickel for hydrogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N,N’-Diethyl-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a potential ion-exchange displacer.
Medicine: While specific medical applications are less common, its derivatives may be explored for pharmaceutical purposes.
Industry: It is used in the production of dyes, pigments, and as a solvent and extraction agent.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diaminopropane: Lacks the ethyl groups, making it a simpler diamine.
3-(Diethylamino)propylamine: Similar structure but with different functional group positioning
Uniqueness
N,N’-Diethyl-1,3-propanediamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of ethyl groups enhances its solubility and reactivity compared to simpler diamines .
Properties
IUPAC Name |
N,N'-diethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGHZIEOVULBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064935 | |
Record name | N,N'-Diethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10061-68-4 | |
Record name | N1,N3-Diethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10061-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N3-Diethylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10061-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Propanediamine, N1,N3-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N1,N3-DIETHYLPROPANE-1,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WI8J247H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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